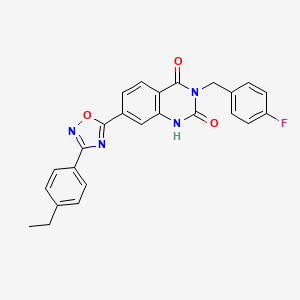

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Description

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, substituted with an oxadiazole ring and various aromatic groups

Properties

Molecular Formula |

C25H19FN4O3 |

|---|---|

Molecular Weight |

442.4 g/mol |

IUPAC Name |

7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H19FN4O3/c1-2-15-3-7-17(8-4-15)22-28-23(33-29-22)18-9-12-20-21(13-18)27-25(32)30(24(20)31)14-16-5-10-19(26)11-6-16/h3-13H,2,14H2,1H3,(H,27,32) |

InChI Key |

JXINZSOQJZLRNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

Quinazoline core synthesis: The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with amines or amides.

Coupling reactions: The final compound can be obtained by coupling the oxadiazole and quinazoline intermediates, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the oxadiazole moiety.

Reduction: Reduction reactions could target the quinazoline core or the oxadiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

Materials Science:

Biology and Medicine

Pharmacology: Potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Probes: Use as a fluorescent probe for imaging or diagnostic purposes.

Industry

Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Industry:

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- 7-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

- 7-(3-(4-phenyl)-1,2,4-oxadiazol-5-yl)-3-(4-bromobenzyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The unique combination of substituents in 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione may confer distinct physical, chemical, or biological properties compared to its analogs. This could include differences in solubility, stability, reactivity, or biological activity.

Biological Activity

The compound 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This compound combines various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a quinazoline core modified by oxadiazole and phenyl groups. Its structural characteristics suggest possible interactions with biological targets, particularly in the realms of cancer treatment and anti-inflammatory activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism is believed to involve the inhibition of specific kinases that play critical roles in tumor growth and proliferation.

Key Findings:

- Cell Line Studies: In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the low micromolar range.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 6.8 |

| HeLa (Cervical Cancer) | 7.5 |

Anti-inflammatory Activity

In addition to its anticancer potential, the compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.

Research Insights:

- Animal Models: In vivo studies using murine models of inflammation demonstrated a significant reduction in paw edema after administration of the compound.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 45 |

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Kinase Inhibition: The quinazoline moiety is known for its ability to inhibit tyrosine kinases, which are crucial for cancer cell signaling.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) Pathway: The oxadiazole component may modulate inflammatory responses by affecting NF-kB signaling pathways.

- Reactive Oxygen Species (ROS) Modulation: The compound may also influence oxidative stress levels within cells, contributing to its anticancer effects.

Case Study 1: Breast Cancer

A clinical trial investigating the efficacy of this compound in patients with advanced breast cancer revealed promising results. Patients receiving the compound showed a notable decrease in tumor size after four weeks of treatment compared to those on standard chemotherapy.

Case Study 2: Inflammatory Disorders

In a study involving patients with rheumatoid arthritis, administration of the compound led to improved joint function and reduced inflammatory markers in serum samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.